molecular formula C20H14 B12535633 1-[(1H-Inden-1-ylidene)methyl]azulene CAS No. 652142-24-0

1-[(1H-Inden-1-ylidene)methyl]azulene

Cat. No.: B12535633
CAS No.: 652142-24-0
M. Wt: 254.3 g/mol
InChI Key: UCOSLMAVNUVIHQ-UHFFFAOYSA-N
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Description

1-[(1H-Inden-1-ylidene)methyl]azulene is a complex organic compound that features a unique structure combining an indene moiety with an azulene framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1H-Inden-1-ylidene)methyl]azulene typically involves the condensation of 1H-indene with azulene under specific reaction conditions. One common method includes the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the deprotonation of the indene, followed by the addition of azulene .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(1H-Inden-1-ylidene)methyl]azulene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully hydrogenated derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[(1H-Inden-1-ylidene)methyl]azulene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1H-Inden-1-ylidene)methyl]azulene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-[(1H-Inden-1-ylidene)methyl]azulene is unique due to its combined indene and azulene structures, which confer distinct electronic and chemical properties

Properties

CAS No.

652142-24-0

Molecular Formula

C20H14

Molecular Weight

254.3 g/mol

IUPAC Name

1-(inden-1-ylidenemethyl)azulene

InChI

InChI=1S/C20H14/c1-2-6-15-10-12-17(19(15)8-3-1)14-18-13-11-16-7-4-5-9-20(16)18/h1-14H

InChI Key

UCOSLMAVNUVIHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C=C3C=CC4=CC=CC=C43

Origin of Product

United States

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